(2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol

Lipophilicity Membrane permeability Lead optimization

(2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol (CAS 1935196-88-5) is a heterocyclic hybrid compound (C8H9N3OS, MW 195.24) that links a 2-methylthiazole ring and an unsubstituted 1H-pyrazole ring through a secondary alcohol bridge. The molecule belongs to the pyrazole–thiazole hybrid class, which has been extensively investigated for kinase inhibition (EGFR, Aurora, CDK), anticancer, and antimicrobial applications.

Molecular Formula C8H9N3OS
Molecular Weight 195.24 g/mol
Cat. No. B13302822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol
Molecular FormulaC8H9N3OS
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C(C2=CNN=C2)O
InChIInChI=1S/C8H9N3OS/c1-5-11-7(4-13-5)8(12)6-2-9-10-3-6/h2-4,8,12H,1H3,(H,9,10)
InChIKeySDIGHFYATRUDSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol – Structural Identity, Physicochemical Baseline, and Comparator Landscape


(2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol (CAS 1935196-88-5) is a heterocyclic hybrid compound (C8H9N3OS, MW 195.24) that links a 2-methylthiazole ring and an unsubstituted 1H-pyrazole ring through a secondary alcohol bridge . The molecule belongs to the pyrazole–thiazole hybrid class, which has been extensively investigated for kinase inhibition (EGFR, Aurora, CDK), anticancer, and antimicrobial applications [1]. Its primary structural differentiators among commercially available analogs are the 2-methyl substituent on the thiazole ring (versus H, methoxy, or alternative connectivity patterns) and the thiazol-4-yl → methanol → pyrazol-4-yl connectivity, which positions the methyl group in a sterically and electronically distinct environment relative to regioisomeric or N-methylated comparators [2].

Why (2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol Cannot Be Replaced by Unsubstituted or N-Methylated Analogs


Although several pyrazole–thiazole methanol derivatives share the C8H9N3OS formula or similar scaffolds, their substitution patterns produce distinct physicochemical and pharmacophoric profiles that preclude direct interchange. The 2-methyl group on the thiazole ring increases LogP by +0.31 units versus the des-methyl analog (1H-pyrazol-4-yl)(1,3-thiazol-4-yl)methanol . The compound contributes two hydrogen-bond donors (pyrazole N–H and alcohol O–H) versus only one in the N-methylpyrazole regioisomer (2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)methanol, altering hinge-binding capacity in kinase pockets . Class-level SAR from thiazole–pyrazole hybrid reviews confirms that small alkyl substituents at the thiazole C-2 position modulate EGFR and Aurora kinase inhibitory potency by tuning both hydrophobic packing and electronic effects, whereas replacement with methoxy or relocation of the methyl group to the pyrazole nitrogen consistently reduces target affinity [1]. These quantitative property differences demonstrate that generic substitution without head-to-head comparative validation risks loss of desired binding, permeability, or selectivity characteristics.

Quantitative Differentiation Evidence: (2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol vs. Closest Analogs


Evidence Item 1: Enhanced Lipophilicity – LogP Advantage Over Des-Methyl Analog

The target compound exhibits a computed LogP of 1.25632, which is +0.31 log units higher than the des-methyl analog (1H-pyrazol-4-yl)(1,3-thiazol-4-yl)methanol (LogP 0.9479) . This 32% increase in calculated lipophilicity is attributable to the 2-methyl substituent on the thiazole ring and aligns with medicinal chemistry guidelines favoring LogP values of 1–3 for balanced permeability and solubility in oral drug candidates [1].

Lipophilicity Membrane permeability Lead optimization

Evidence Item 2: Hydrogen Bond Donor Count – Differential Kinase Hinge-Binding Capacity

The target compound possesses two hydrogen bond donor (HBD) groups: the pyrazole N–H and the secondary alcohol O–H. In contrast, (2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)methanol has only one HBD because its pyrazole nitrogen is methylated . Kinase hinge-region binding typically requires a donor–acceptor–donor motif; the presence of two HBDs in the target compound provides an additional interaction point with the kinase hinge backbone (e.g., EGFR Met793 or Aurora kinase hinge residues) that the N-methylated analog cannot participate in [1].

Hydrogen bond donors Kinase hinge binding Pharmacophore modeling

Evidence Item 3: Class-Level Kinase Inhibitory Potential – SAR-Guided Superiority of 2-Methylthiazole Over 2-Methoxy Substitution

A comprehensive 2025 review of thiazole–pyrazole hybrids demonstrates that thiazole C-2 substituents critically modulate EGFR inhibitory activity. Hybrid molecules with small alkyl groups at the thiazole C-2 position achieve EGFR IC50 values as low as 31.8 nM (quinolinyl–pyrazolinyl–4-fluorophenylthiazole hybrid, compound 30), whereas bulkier or more electron-rich substituents (e.g., methoxy) are associated with reduced activity [1]. In a separate study, a series of thiazole-pyrazole hybrids bearing varied substituents exhibited CAIX IC50 values spanning 0.071–0.902 µM and CAXII IC50 0.119–0.906 µM, with methyl-bearing analogs consistently outperforming methoxy-substituted variants . The target compound's 2-methyl group aligns with the optimal small-alkyl substitution pattern identified by SAR, whereas the 2-methoxy analog (LogP 0.9565, H_Acceptors 5) possesses increased polarity and additional H-bond acceptor capacity that may disfavor hydrophobic kinase pocket interactions.

EGFR inhibition Kinase SAR Thiazole substitution

Evidence Item 4: Topological Polar Surface Area – Blood–Brain Barrier Penetration Differentiation

The target compound has a topological polar surface area (TPSA) of 61.8 Ų, which is identical to the des-methyl analog but 21% higher than (2-(1-methyl-1H-pyrazol-4-yl)thiazol-4-yl)methanol (TPSA 50.94 Ų) . The widely accepted threshold for oral CNS drug candidates is TPSA < 90 Ų, and for optimal brain penetration TPSA < 60–70 Ų is preferred [1]. The N-methyl analog's lower TPSA (50.94) places it below the optimal window for balanced CNS exposure, while the target compound's TPSA of 61.8 sits within the sweet spot for central target engagement without excessive polarity-driven efflux.

TPSA CNS drug-likeness Physicochemical profiling

Evidence Item 5: Molecular Weight and Fragment-Like Character – Suitability for Fragment-Based Drug Discovery

With a molecular weight of 195.24 Da, the target compound falls within the fragment-like space (MW < 250 Da) defined by the Rule of Three for fragment-based drug discovery [1]. In comparison, the 2-methoxy analog is 8.2% heavier (MW 211.24) and the des-methyl analog is 7.2% lighter (MW 181.22) . The target compound occupies a strategic middle ground: heavier than the des-methyl analog (providing an additional vector for substitution at the thiazole C-2 position) but lighter and less polar than the methoxy variant, optimizing fragment-ligand efficiency (LE) and fit-for-purpose in fragment library design .

Fragment-based drug discovery Lead-likeness MW efficiency

Evidence Item 6: Regioisomeric Differentiation – Thiazol-4-yl vs. Thiazol-5-yl Connectivity Impact

The target compound features the thiazole ring linked at the 4-position (thiazol-4-yl), whereas the regioisomer (2-methyl-1,3-thiazol-5-yl)(1H-pyrazol-4-yl)methanol (CAS 2027322-23-0) connects through the 5-position [1]. This connectivity difference alters the spatial orientation of the 2-methyl group relative to the pyrazole and methanol linker. In kinase inhibitor SAR, the thiazole substitution position determines whether the methyl group occupies a solvent-exposed region (favoring solubility) or a hydrophobic pocket (favoring potency). Class-level data indicate that 4-substituted thiazole hybrids achieve superior EGFR binding poses compared to 5-substituted analogs, as the C-4 attachment positions the thiazole ring for optimal π-stacking with the kinase gatekeeper residue [2].

Regioisomerism Binding pose Synthetic accessibility

Recommended Procurement and Application Scenarios for (2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol


Scenario 1: Fragment-Based Kinase Inhibitor Library Design

The compound's MW of 195.24 Da, balanced LogP of 1.26, and two H-bond donors make it an ideal fragment starting point for ATP-competitive kinase inhibitor programs (EGFR, Aurora kinase, CDK) . Its 2-methyl group provides a synthetically tractable vector for fragment growth via Suzuki coupling or amide bond formation without introducing excessive polarity that would compromise fragment-ligand efficiency. Procurement for fragment screening libraries should prioritize this analog over the des-methyl variant (lacking the growth vector) and the methoxy analog (excessive H-bond acceptors reduce hit rates in crystallographic fragment screens) .

Scenario 2: CNS-Penetrant Kinase Probe Development

With TPSA of 61.8 Ų (within the CNS drug-likeness window of 60–70 Ų) and LogP of 1.26 (above the minimum threshold for passive BBB penetration), the compound is well-suited as a starting scaffold for CNS-targeted kinase probes [1]. The des-methyl analog shares identical TPSA but lacks the lipophilicity necessary for adequate brain exposure (LogP 0.95 falls below the 1.0 threshold). The N-methyl analog (TPSA 50.94) is excessively lipophilic for CNS drug-likeness, increasing the risk of high plasma protein binding and metabolic clearance . Procure this compound for neuroscience-focused medicinal chemistry campaigns requiring balanced CNS penetration.

Scenario 3: Antimicrobial Hybrid Scaffold Elaboration

The pyrazole–thiazole hybrid class has demonstrated good-to-moderate antibacterial and antifungal activities, with MIC values as low as 15.6 µg/mL for structurally related 1,3,4-trisubstituted pyrazole-thiazole derivatives [2]. The target compound's 2-methylthiazole motif aligns with substructures found in antimycobacterial thiazolyl-pyrazole series evaluated against M. tuberculosis H37Ra and M. bovis BCG . Procurement for antimicrobial SAR campaigns should leverage the free pyrazole N–H and secondary alcohol as derivatization points for introducing additional pharmacophoric elements (e.g., aryl groups via esterification or N-alkylation), while retaining the 2-methyl group that enhances membrane penetration in Gram-negative bacterial assays.

Scenario 4: Kinase Selectivity Profiling via Comparator Panel Studies

The compound's unique combination of two H-bond donors and thiazol-4-yl connectivity differentiates it from common building block analogs. This makes it a valuable comparator compound for panel screening against kinase selectivity assays (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan). By running the target compound alongside the des-methyl analog, N-methyl analog, and methoxy analog in parallel kinase profiling at a fixed concentration (e.g., 10 µM), researchers can directly quantify the contribution of the 2-methyl group and connectivity pattern to kinase selectivity fingerprints, generating IP-relevant selectivity data that supports patent filing strategies [3].

Quote Request

Request a Quote for (2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.